1,1'-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-6-(4-ETHOXYPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-[7-ACETYL-6-(4-ETHOXYPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate acetyl derivatives under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol, and the product is obtained in moderate to good yields. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[7-ACETYL-6-(4-ETHOXYPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, particularly against breast cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-6-(4-ETHOXYPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazolopyrimidines. Compared to these compounds, 1-[7-ACETYL-6-(4-ETHOXYPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE exhibits unique structural features that enhance its biological activity. For example, the presence of the ethoxyphenyl group contributes to its higher potency against certain cancer cell lines .
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[5-acetyl-6-(4-ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C18H20N4O3S/c1-5-15-19-20-18-22(15)21(12(4)24)16(17(26-18)11(3)23)13-7-9-14(10-8-13)25-6-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
FKZJDGFPKVMHHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)OCC)C(=O)C |
Origin of Product |
United States |
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